Home > Products > Screening Compounds P145702 > 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline
8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline -

8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline

Catalog Number: EVT-4870428
CAS Number:
Molecular Formula: C17H12FN5O
Molecular Weight: 321.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline is a non-peptide compound that acts as a potent and selective antagonist of the angiotensin II (AII) receptor. [] It is classified as an antihypertensive agent due to its ability to block the effects of angiotensin II, a hormone that constricts blood vessels and increases blood pressure. [] This compound has been investigated for its potential in treating hypertension. []

Synthesis Analysis

While the provided abstracts do not detail the synthesis of 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline specifically, a related series, 2-alkyl-4-(biphenylylmethoxy)quinoline derivatives, were synthesized using a multi-step process. [] This process involved linking a biphenylyltetrazole moiety to the 4-position of a 2-alkyl quinoline via a methyleneoxy chain. []

Mechanism of Action

8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline exerts its antihypertensive effect by acting as a competitive antagonist at the angiotensin II (AII) receptor. [] By binding to this receptor, it prevents angiotensin II from binding and exerting its vasoconstrictive effects. [] This blockage leads to a relaxation of blood vessels, ultimately reducing blood pressure. []

Applications

The primary application of 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline, as suggested by the research, is as a potential antihypertensive agent. [] In preclinical studies, it effectively inhibited the AII-induced pressor response, both intravenously and orally, in different rat models of hypertension. [] Its efficacy in lowering blood pressure and its favorable pharmacokinetic profile led to its selection for clinical evaluation. []

5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline

Compound Description: 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline is a quinoline derivative synthesized as a potential antifungal agent. It was synthesized using a three-step procedure starting from 5-chloro-8-hydroxyquinoline. []

The key differences lie in the specific substitutions on the phenyl ring and the type of five-membered heterocycle present. []

2-[[4-[[2-(1H-Tetrazol-5-ylmethyl)phenyl]methoxy]phenoxy] methyl]quinoline (RG 12525)

Compound Description: RG 12525 is a novel chemical entity investigated for the treatment of type II diabetes due to its agonist activity on the peroxisome proliferator-activated receptor gamma (PPARγ) nuclear receptor. []

5-((4-phenyl-4,5-dihydro-1H-tetrazol-1-yl)methyl)quinolin-8-ol

Compound Description: This compound, denoted as PTQ8, is a quinoline derivative explored for its potential as a corrosion inhibitor for mild steel in acidic environments. []

The main difference between PTQ8 and 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline lies in the attachment point and substitution pattern of the tetrazole ring. In PTQ8, the tetrazole is linked to the 5-position of the quinoline ring, while in 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline, it is connected to an oxygen atom attached to the 8-position. Additionally, PTQ8 lacks the fluorine substituent on the phenyl ring attached to the tetrazole. []

2-Ethyl-4-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methoxy] quinoline (ICI D8731)

Compound Description: ICI D8731 is a nonpeptidic angiotensin II (AII) receptor antagonist exhibiting potent in vitro and in vivo activity, making it a candidate for clinical evaluation. []

The primary difference lies in the position of the methyleneoxy linker on the quinoline ring. In ICI D8731, it is attached to the 4-position, while in 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline, it is located at the 8-position. []

(6R,7R)-7-{[Carboxy(4-hydroxyphenyl)acetyl]amino}-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Moxalactam)

Compound Description: Moxalactam is a 1-oxa-beta-lactam antibiotic displaying similar antibacterial activity to cefotaxime against gram-negative bacteria. []

Relevance: Moxalactam, while possessing a different core structure compared to 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline, shares a common structural feature: * Both compounds contain a 1-methyl-1H-tetrazol-5-yl moiety. []

8-(Benzyloxy)-5-(1-(4-(trifluoromethyl) phenyl)-1H-tetrazol-5-yl)quinoline

Compound Description: This compound is a key intermediate in the synthesis of tetrazole carbamate and urea derivatives designed as potential antihypertensive agents. []

The differences lie in the specific substituent on the phenyl ring (trifluoromethyl vs. fluorine) and the presence of a benzyloxy group at the 8-position of the quinoline in the intermediate. []

Properties

Product Name

8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline

IUPAC Name

8-[[1-(4-fluorophenyl)tetrazol-5-yl]methoxy]quinoline

Molecular Formula

C17H12FN5O

Molecular Weight

321.31 g/mol

InChI

InChI=1S/C17H12FN5O/c18-13-6-8-14(9-7-13)23-16(20-21-22-23)11-24-15-5-1-3-12-4-2-10-19-17(12)15/h1-10H,11H2

InChI Key

ISMRPTHPOVCREW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)OCC3=NN=NN3C4=CC=C(C=C4)F)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)OCC3=NN=NN3C4=CC=C(C=C4)F)N=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.